Regulatory Identity and Monograph Inclusion: Clonazepam EP Impurity B vs. Unspecified Analogues
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is the only compound with the official designation 'Clonazepam Impurity B' in the European Pharmacopoeia (monograph 0890) and 'Clonazepam Related Compound A' in the USP, whereas structurally similar impurities (e.g., Impurity A, Impurity F) have distinct monographs [1]. This specific designation is mandatory for regulatory submissions and cannot be fulfilled by other Clonazepam impurities, which have different CAS numbers (e.g., Impurity A: 1346604-43-0; Impurity B: 55198-89-5) .
| Evidence Dimension | Regulatory Identity (EP Monograph Assignment) |
|---|---|
| Target Compound Data | EP Impurity B / USP Related Compound A (monograph 0890) |
| Comparator Or Baseline | Clonazepam Impurity A (1346604-43-0) / Impurity F |
| Quantified Difference | Unique monograph entry |
| Conditions | European Pharmacopoeia 11th Edition / USP 43-NF 38 |
Why This Matters
Procurement of the correct impurity reference standard is non-negotiable for method validation and quality control in regulated pharmaceutical analysis, as substitution with an incorrect impurity would invalidate regulatory submissions.
- [1] European Directorate for the Quality of Medicines & HealthCare (EDQM). CLONAZEPAM IMPURITY B CRS (C2385015). View Source
